molecular formula C10H9NO2 B13601073 2-(2-Cyanophenyl)propanoic acid

2-(2-Cyanophenyl)propanoic acid

Cat. No.: B13601073
M. Wt: 175.18 g/mol
InChI Key: YFYVEXYGPYZBTB-UHFFFAOYSA-N
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Description

2-(2-Cyanophenyl)propanoic acid is an organic compound with the molecular formula C10H9NO2 It is a derivative of propanoic acid, featuring a cyano group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanophenyl)propanoic acid typically involves the reaction of 2-bromobenzonitrile with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(2-Cyanophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Cyanophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The phenyl ring provides a hydrophobic surface that can interact with hydrophobic pockets in proteins, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Cyanophenyl)acetic acid
  • 2-(2-Cyanophenyl)butanoic acid
  • 2-(4-Cyanophenyl)propanoic acid

Uniqueness

2-(2-Cyanophenyl)propanoic acid is unique due to the specific positioning of the cyano group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-(2-cyanophenyl)propanoic acid

InChI

InChI=1S/C10H9NO2/c1-7(10(12)13)9-5-3-2-4-8(9)6-11/h2-5,7H,1H3,(H,12,13)

InChI Key

YFYVEXYGPYZBTB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1C#N)C(=O)O

Origin of Product

United States

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